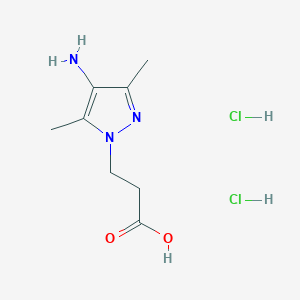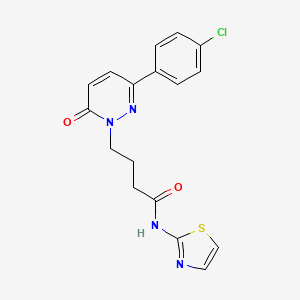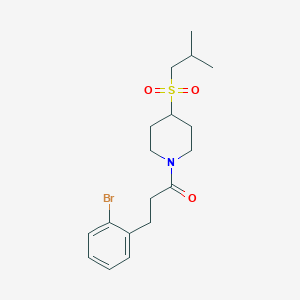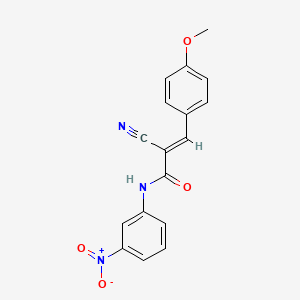
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a synthetic organic compound characterized by its pyrazole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with an appropriate amine source to introduce the amino group at the 4-position.
Attachment of the Propanoic Acid Moiety: The pyrazole derivative is then reacted with a propanoic acid derivative under conditions that facilitate the formation of the desired propanoic acid linkage.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the pyrazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The propanoic acid moiety may also play a role in binding to active sites or other regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid dihydrochloride
- 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentanoic acid dihydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to its specific propanoic acid moiety, which can influence its binding properties and reactivity. This makes it particularly useful in applications where precise interactions with molecular targets are required.
Properties
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-8(9)6(2)11(10-5)4-3-7(12)13;;/h3-4,9H2,1-2H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKXJQYKJWNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2725809.png)

![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid](/img/structure/B2725813.png)
![methyl 3-{5-[(pyridin-3-yl)carbamoyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2725815.png)
![4-{[3-(3-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE](/img/structure/B2725816.png)
![10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2725817.png)
![2-[(4-fluorophenyl)methoxy]propanoic acid](/img/structure/B2725820.png)
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2725823.png)
![4-ethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2725824.png)
![N-(4-bromophenyl)-2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2725826.png)


